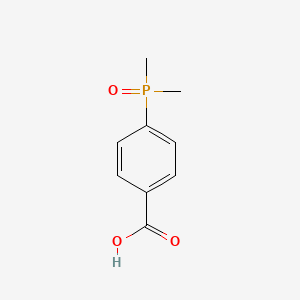

4-(Dimethylphosphoryl)benzoic acid

描述

Significance of Aryl-Phosphoryl Carboxylic Acids in Chemical Synthesis and Research

Aryl-phosphoryl carboxylic acids, the class of compounds to which 4-(dimethylphosphoryl)benzoic acid belongs, are of considerable importance in chemical synthesis and research. The presence of both a carboxylic acid and a phosphoryl group on an aromatic ring creates a versatile molecular scaffold. The carboxylic acid group provides a handle for a variety of chemical transformations, such as esterification, amidation, and salt formation. nih.gov This functionality is also known to enhance solubility in aqueous media and can participate in hydrogen bonding, which is crucial for the design of supramolecular structures and biologically active molecules. nih.gov

Overview of Benzoic Acid Derivatives in Advanced Materials and Organic Chemistry

Benzoic acid and its derivatives are a cornerstone of organic chemistry and have found widespread use in the development of advanced materials. researchgate.net As the simplest aromatic carboxylic acid, benzoic acid itself is a precursor to a vast array of other organic compounds. wikipedia.orgsavemyexams.com Its derivatives, which feature various substituents on the benzene (B151609) ring, exhibit a wide spectrum of chemical and physical properties. ontosight.aiontosight.ai

In the realm of advanced materials, benzoic acid derivatives are integral components of liquid crystals, polymers, and dyes. Their rigid aromatic core provides thermal stability, while the attached functional groups can be modified to tune the material's optical, electronic, and mechanical properties. For example, certain benzoic acid esters are key components in liquid crystal displays (LCDs) due to their ability to align in an electric field.

In organic synthesis, benzoic acid derivatives serve as versatile intermediates. The carboxyl group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to a multitude of other molecules. wikipedia.org Furthermore, the substituents on the aromatic ring can direct further chemical modifications, allowing for the regioselective synthesis of complex aromatic compounds. researchgate.net The diverse applications of these derivatives underscore their fundamental importance in both academic research and industrial processes. researchgate.netijcrt.org

Historical Context of Phosphine (B1218219) Oxide Derivatives in Chemical Literature

The study of phosphine oxide derivatives has a rich history in chemical literature, dating back to the early days of organophosphorus chemistry. Initially, much of the research focused on understanding the fundamental nature of the phosphorus-oxygen (P=O) bond, which was a subject of considerable debate. wikipedia.org Early theories invoked the participation of phosphorus d-orbitals in bonding, though modern computational analyses favor a description involving a dative bond from oxygen to phosphorus. wikipedia.org

Over the years, the applications of phosphine oxides have expanded dramatically. Tertiary phosphine oxides, which are the most common type, are often formed as byproducts in reactions involving tertiary phosphines as reagents or catalysts. wikipedia.org This has spurred the development of methods to deoxygenate them back to the corresponding phosphines. wikipedia.org

Secondary and primary phosphine oxides have also emerged as important classes of compounds with their own unique reactivity. wikipedia.org The presence of a P-H bond in these molecules allows for further chemical transformations, including oxidation to phosphinic and phosphonic acids. wikipedia.org Historically, phosphine and its derivatives were not produced on a large scale until the mid-to-late 1970s due to their hazardous nature. researchgate.net However, the development of safer handling technologies has led to their widespread use in various industrial applications, including as flame retardants, mining chemicals, and catalysts. researchgate.netnippon-chem.co.jp The parent compound, phosphine oxide (H₃PO), remains a subject of academic interest. wikipedia.org

Interactive Data Tables

Properties of Selected Benzoic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-(Dimethylamino)benzoic acid | C₉H₁₁NO₂ | 165.19 | 241-243 |

| 2,4-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.17 | 124-126 |

| 4-(Diphenylhydroxymethyl)benzoic acid | C₂₀H₁₆O₃ | 304.34 | 210-215 |

Chemical Information for Selected Compounds

| Compound Name | CAS Number | PubChem CID |

| 4-(Dimethylamino)benzoic acid | 619-84-1 | 12089 |

| 2,4-Dimethylbenzoic acid | 611-01-8 | 11897 |

| 4-(Diphenylhydroxymethyl)benzoic acid | 19672-49-2 | 84144 |

Structure

3D Structure

属性

IUPAC Name |

4-dimethylphosphorylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O3P/c1-13(2,12)8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTILNTUUBVYEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402554 | |

| Record name | 4-(dimethylphosphinoyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53888-91-8 | |

| Record name | 4-(dimethylphosphinoyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylphosphoryl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of 4 Dimethylphosphoryl Benzoic Acid in Advanced Organic Synthesis and Catalysis

Role as a Building Block in Complex Molecular Architectures

4-(Dimethylphosphoryl)benzoic acid serves as a strategic starting material or intermediate for constructing sophisticated molecular frameworks, leveraging the distinct reactivity of its two primary functional groups.

The presence of the carboxylic acid group enables the integration of this compound into macromolecular structures. It can be used as a monomer or a modifying agent to introduce the dimethylphosphoryl moiety into polymer chains, thereby imparting specific properties to the resulting material. Benzoic acid and its derivatives are known to be incorporated into various polymers. For instance, research has shown that benzoic acid can be hosted within the crystalline channels of syndiotactic polystyrene (sPS), existing as either dimers or isolated molecules depending on the polymer's crystalline form. mdpi.com This demonstrates a mechanism by which a benzoic acid-based molecule can be physically integrated into a polymer matrix.

Furthermore, chemical modifications of natural polymers like chitosan (B1678972) have been achieved using benzoic acid derivatives, indicating the feasibility of covalently bonding such molecules to a polymer backbone. mdpi.com The synthesis of complex polymers through the reaction of multiple components, including a benzoic acid derivative, is also an established strategy in materials science. ontosight.aiontosight.ai By applying these principles, this compound can be incorporated into polyesters, polyamides, or other condensation polymers, where the phosphoryl group can confer properties such as flame retardancy, altered solubility, or metal-coordinating capabilities.

Table 1: Potential Polymer Systems Incorporating this compound

| Polymer Type | Method of Incorporation | Potential Property Conferred by Phosphoryl Group |

|---|---|---|

| Polyesters | Condensation polymerization with diols | Flame retardancy, improved thermal stability |

| Polyamides | Condensation polymerization with diamines | Metal chelation sites, modified solubility |

| Modified Natural Polymers (e.g., Chitosan) | Acylation of amine/hydroxyl groups | Biocompatibility with specific functionalities |

This molecule is a key precursor for synthesizing a variety of other phosphorylated aromatic compounds. The dimethylphosphinoyl group is considered a valuable moiety in medicinal and materials chemistry. nuph.edu.ua Starting with this compound, the carboxylic acid group can be transformed into a wide range of other functional groups through standard organic reactions, while preserving the phosphinoyl substituent. This allows the targeted introduction of the dimethylphosphoryl group into diverse molecular scaffolds.

For example, the carboxylic acid can be converted to esters, amides, acid chlorides, or alcohols, each serving as a handle for further synthetic elaboration. This strategic approach is crucial for creating libraries of phosphorylated compounds for screening in drug discovery or for developing new materials.

This compound is an ideal starting point for the rational design of advanced organic ligands for coordination chemistry and catalysis. The molecule itself can act as a simple ligand, but it can also be elaborated into more complex, multidentate ligand systems. The synthesis of Schiff bases from aminobenzoic acids and their subsequent use as ligands for metal complexes is a well-documented strategy. sciensage.info Similarly, the carboxylic acid of this compound can be reacted with functionalized amines or alcohols to create new amide or ester linkages, yielding ligands with multiple potential coordination sites. The combination of the phosphoryl oxygen and other donor atoms (e.g., nitrogen or oxygen from the newly formed group) can create a chelating environment suitable for stabilizing metal ions.

This approach is analogous to the use of other functionalized benzoic acids, such as 4-aminobenzoic acid, which is used as a building block for more complex structures designed to interact with biological targets or metal centers. nih.gov

Exploration in Homogeneous and Heterogeneous Catalysis

The dual-functional structure of this compound makes it a compound of significant interest in the design of catalysts and the study of coordination chemistry. Transition metal-catalyzed reactions are fundamental to modern organic synthesis, and the design of effective ligands is key to their success. mdpi.comrsc.org

The compound contains two distinct Lewis basic sites: the "hard" oxygen atoms of the carboxylate group and the "hard" oxygen atom of the phosphoryl group. This makes it an effective ligand for a variety of transition metals. Phosphine (B1218219) ligands and their oxides are important in organic chemistry and catalysis. nih.gov When deprotonated, the carboxylate group provides a strong, anionic coordination site, while the phosphoryl group offers a neutral, polar site. This combination can be used to modulate the electronic environment and steric bulk around a metal center, thereby influencing the activity and selectivity of a catalytic reaction.

The use of functionalized benzoic acids as ligands is a common strategy in catalysis. For example, complexes formed from metal ions and ligands like 2,4-bis-(triazol-1-yl)benzoic acid have been synthesized and studied for their unique properties. nih.gov By analogy, complexes of this compound could be employed in various transition metal-catalyzed processes.

Table 2: Potential Catalytic Applications

| Metal Catalyst | Catalytic Reaction | Role of the Ligand |

|---|---|---|

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Stabilize the metal center, influence reductive elimination |

| Rhodium (Rh) | Hydroformylation, C-H activation | Control regioselectivity and enantioselectivity researchgate.net |

| Copper (Cu) | Click chemistry, C-H functionalization | Promote oxidative addition and stabilize intermediates mdpi.com |

The ability of this compound to bridge multiple metal centers makes it a prime candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). The carboxylate group can coordinate to a metal ion in various modes (e.g., monodentate, bidentate chelating, or bridging), while the phosphoryl oxygen can coordinate to an adjacent metal center. This bridging capability can lead to the formation of extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.

The synthesis of lanthanide-based MOFs using 4,4′-oxybisbenzoic acid, a V-shaped dicarboxylic acid ligand, demonstrates how such linkers can produce complex 3D frameworks with interesting physical properties like luminescence and magnetism. rsc.org The structural similarity of this compound suggests it could form analogous frameworks where the coordination between the hard carboxylate and phosphoryl ends with hard metal ions like lanthanides could lead to robust and functional materials. The specific coordination modes adopted by the ligand would ultimately dictate the dimensionality and topology of the resulting network structure. rsc.org

Investigation in Asymmetric Catalysis

There is currently a lack of specific research literature detailing the use of this compound as a ligand or catalyst in asymmetric catalysis. The field of asymmetric catalysis frequently employs chiral phosphoric acids, which are valued for their ability to act as both Brønsted acids and Lewis bases, creating a highly organized chiral environment for chemical reactions. semanticscholar.orgbeilstein-journals.org These catalysts are effective in a range of transformations, including the reduction of C=N, C=O, and C=C double bonds. semanticscholar.org

Furthermore, P-chiral phosphorus ligands, which feature a stereogenic phosphorus atom, are crucial in many transition-metal-catalyzed asymmetric reactions. nih.gov However, no specific studies were identified that investigate this compound in these contexts.

Applications in C-H Functionalization Strategies

The functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in organic synthesis. While there is extensive research on C-H activation of benzoic acids in general, specific studies involving this compound are not apparent.

Mechanistic Studies of C-H Activation Facilitated by the Carboxylate Group

In many transition-metal-catalyzed reactions, the carboxylic acid group of benzoic acid derivatives can act as a weakly coordinating directing group. This directs the catalyst to a specific C-H bond, typically in the ortho position, facilitating its cleavage and subsequent functionalization. rsc.org Mechanistic studies on related systems have shown that this process often involves the formation of a palladacycle intermediate. nih.gov The carboxylate group coordinates to the metal center, positioning it to interact with the target C-H bond. While this principle is well-established for benzoic acids, specific mechanistic investigations involving the this compound substrate have not been reported in the available literature.

Regioselective Functionalization Approaches

The directing-group ability of the carboxylate moiety is a key strategy for achieving regioselectivity in the functionalization of aromatic rings. For benzoic acids, this typically leads to ortho-functionalization. rsc.org Other strategies have been developed for meta-selective functionalization of benzoic acid derivatives using specialized templates that override the natural directing capacity of the carboxylate group. nih.gov However, research explicitly detailing regioselective methods applied to or leveraging the phosphoryl group of this compound is absent from the surveyed literature.

Use in Supramolecular Chemistry

While direct studies on the supramolecular chemistry of this compound are not available, research on a very close analog, 4-(Diphenylphosphinoyl)benzoic acid, provides significant insight into its likely behavior.

Formation of Hydrogen-Bonded Architectures

Based on the crystal structure of its diphenyl analog, this compound is expected to form robust hydrogen-bonded structures. In the solid state of 4-(Diphenylphosphinoyl)benzoic acid, molecules are linked by strong O-H···O hydrogen bonds. nih.gov This interaction occurs between the hydroxyl group of the carboxylic acid and the highly polar oxygen atom of the phosphinoyl group. This primary hydrogen-bonding motif connects the molecules into one-dimensional chains. nih.gov It is highly probable that this compound would exhibit the same hydrogen-bonding pattern, forming similar chain-like architectures.

Hydrogen Bond Geometry in an Analogous Compound

The table below details the hydrogen bond geometry found in the crystal structure of the related compound, 4-(Diphenylphosphinoyl)benzoic acid. This data provides a model for the expected interactions in this compound.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O—H···O(P) | 0.82 | 1.78 | 2.579 | 163 |

| Data derived from the crystal structure of 4-(Diphenylphosphinoyl)benzoic acid. nih.gov |

Self-Assembly Studies in Solution and Solid State

The formation of the hydrogen-bonded chains described above is a form of one-dimensional self-assembly in the solid state. nih.gov The predictable and directional nature of the O-H···O=P hydrogen bond makes phosphinoyl-substituted carboxylic acids promising candidates for designing more complex supramolecular structures. However, specific studies detailing the self-assembly of this compound in either solution or the solid state have not been found.

Mechanistic Investigations of Reactions Involving 4 Dimethylphosphoryl Benzoic Acid

Reaction Pathway Elucidation through Kinetic Studies

Kinetic studies are a powerful tool for elucidating reaction pathways by providing quantitative data on reaction rates and the factors that influence them. For reactions involving 4-(dimethylphosphoryl)benzoic acid, kinetic analysis can help to distinguish between different possible mechanisms, such as concerted or stepwise pathways.

While specific kinetic data for reactions of this compound are not extensively reported in the literature, general principles from studies on other benzoic acid derivatives can be applied. For instance, the reaction of benzoic acid with hydroxyl radicals has been shown to proceed via both addition and abstraction pathways, with the addition reactions having lower potential barriers. nih.gov A kinetic study on the reaction of benzoic acid with various radicals revealed that the total reaction rate constant for OH radicals at 298.15 K is 2.35 × 10⁻¹¹ cm³ per molecule per second in atmospheric water droplets. nih.gov Such studies provide a framework for predicting the kinetic behavior of this compound in similar radical-mediated reactions. The electron-withdrawing nature of the dimethylphosphoryl group would likely influence the rates of these reactions compared to unsubstituted benzoic acid.

Table 1: Rate Constants for the Reaction of Benzoic Acid with OH Radicals

| Reaction Pathway | Rate Constant (cm³/molecule·s) |

| Total Reaction | 2.35 × 10⁻¹¹ |

Data sourced from a study on the reaction of benzoic acid with OH radicals in atmospheric water droplets at 298.15 K. nih.gov

Intermediate Identification in Catalytic Cycles

The identification of transient intermediates is a critical step in understanding catalytic cycles. For reactions catalyzed by metal complexes, this compound can act as a ligand, and its electronic properties can influence the stability and reactivity of the catalytic intermediates.

In many catalytic reactions involving carboxylic acids, the formation of a metal-carboxylate intermediate is a key step. The structure and bonding of this intermediate can be probed using various spectroscopic techniques, such as NMR and IR spectroscopy, as well as computational methods. For example, in a proposed catalytic cycle for the synthesis of dibenzopyranones from o-bromo benzoic acids and aryl formates, a palladium-carboxylate intermediate is suggested. pitt.edu While this study does not specifically use this compound, it provides a plausible model for how this compound might behave in a similar catalytic cycle. The phosphorus atom in the dimethylphosphoryl group could also potentially coordinate to the metal center, leading to more complex intermediates and reaction pathways.

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) is a fundamental process in many chemical and biological reactions where both a proton and an electron are transferred. acs.org PCET reactions can proceed through different mechanisms: stepwise pathways, where electron transfer is followed by proton transfer (ETPT) or proton transfer is followed by electron transfer (PTET), and a concerted pathway where the electron and proton are transferred in a single kinetic step (CEPT). sioc-journal.cn

The presence of both a carboxylic acid group (a proton donor) and a phosphoryl group in this compound makes it a candidate for participating in PCET reactions. The relative energies of the intermediates in the stepwise pathways versus the transition state of the concerted pathway determine the operative mechanism. acs.org The concerted pathway often avoids high-energy intermediates. sioc-journal.cn Studies on other systems have shown that the mechanism can be engineered by changing the reaction conditions or the substrate. For instance, in the reduction of a titanium-substituted polyoxovanadate–alkoxide, switching the reductant altered the mechanism from a stepwise to a concerted PCET. rsc.org For this compound, the acidity of the carboxylic proton and the redox potential of the molecule will be key factors in determining the feasibility and mechanism of PCET.

Role of Intramolecular and Intermolecular Interactions in Reactivity

Intramolecular and intermolecular interactions play a significant role in determining the structure, stability, and reactivity of molecules. For this compound, both types of interactions are expected to be important.

Intermolecular Interactions: The carboxylic acid group can form strong hydrogen bonds with other molecules, including other this compound molecules to form dimers, or with solvent molecules. researchgate.net The phosphoryl group is also a good hydrogen bond acceptor. In the solid state, 4-(diphenylphosphinoyl)benzoic acid, a related compound, forms chains through O—H⋯O hydrogen bonds between the carboxylic acid and the phosphinoyl oxygen. nih.gov These interactions can influence the crystal packing and the reactivity in the solid state. In solution, hydrogen bonding to the solvent can affect the acidity of the carboxylic acid and the solubility of the compound.

Intramolecular Interactions: While there is no direct conjugation between the phosphoryl group and the carboxylic acid group through the benzene (B151609) ring, the strong electron-withdrawing nature of the dimethylphosphoryl group will influence the electronic properties of the entire molecule through inductive and resonance effects. There is also the possibility of through-space interactions between the lone pairs of the phosphoryl oxygen and the aromatic ring or the carboxylic acid group, although these are likely to be weak.

Influence of Substituent Effects on Reaction Mechanisms

The nature and position of substituents on the benzene ring have a profound impact on the reactivity of benzoic acid derivatives. The dimethylphosphoryl group at the para position is expected to exert a strong electronic influence on the reaction center.

The effect of substituents on the acidity of benzoic acids is well-documented and is often quantified by the Hammett equation (log(K/K₀) = σρ), where σ is the substituent constant and ρ is the reaction constant. wikipedia.org The substituent constant, σ, is a measure of the electronic effect of a substituent. Electron-withdrawing groups have positive σ values and increase the acidity of benzoic acid by stabilizing the negative charge of the carboxylate anion, while electron-donating groups have negative σ values and decrease acidity. researchgate.net

Table 2: Hammett Constants (σ) for Selected Substituents

| Substituent | σ_meta | σ_para |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -Cl | 0.37 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -P(O)Cl₂ | 0.78 | 0.90 |

This table provides a comparison of the electronic effects of different substituents. The value for -P(O)Cl₂ suggests that phosphoryl groups are strongly electron-withdrawing. pitt.edu

Computational and Theoretical Studies of 4 Dimethylphosphoryl Benzoic Acid

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. These methods provide insights into electronic structure, reactivity, and spectroscopic properties.

Electronic Structure Analysis

Electronic structure analysis of 4-(Dimethylphosphoryl)benzoic acid would involve the calculation of various molecular properties to understand the distribution of electrons and the nature of chemical bonding within the molecule. This typically includes the determination of optimized molecular geometry, atomic charges, and dipole moments.

Table 1: Illustrative Calculated Electronic Properties of this compound

| Parameter | Calculated Value |

| Total Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

| P=O Bond Length (Å) | Data not available |

| C-P Bond Length (Å) | Data not available |

| C=O Bond Length (Å) | Data not available |

| O-H Bond Length (Å) | Data not available |

| Torsional Angle (O=P-C-C) (°) | Data not available |

Frontier Molecular Orbital Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

A low HOMO-LUMO gap would suggest that this compound could be more reactive and susceptible to electronic excitation.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to explore potential reaction pathways involving this compound. This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate. The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated to predict reaction rates. For instance, the esterification of the carboxylic acid group could be a reaction of interest.

Table 3: Illustrative Transition State Analysis Data for a Hypothetical Reaction of this compound

| Parameter | Value |

| Reactant Complex Energy (kcal/mol) | Data not available |

| Transition State Energy (kcal/mol) | Data not available |

| Product Complex Energy (kcal/mol) | Data not available |

| Activation Energy (kcal/mol) | Data not available |

| Reaction Energy (kcal/mol) | Data not available |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Conformation Analysis in Solution

MD simulations of this compound in a solvent, such as water or an organic solvent, would reveal its preferred conformations. The simulations would track the rotation around single bonds, particularly the C-P bond and the C-C bond connecting the phenyl ring and the carboxyl group, to identify the most stable spatial arrangements of the molecule in solution.

Table 4: Illustrative Conformational Analysis Data for this compound in Solution

| Dihedral Angle | Most Probable Value (degrees) |

| C-C-P=O | Data not available |

| P-C-C-C (ring) | Data not available |

| C-C-C=O (carboxyl) | Data not available |

Intermolecular Interactions and Aggregation Behavior

MD simulations can also be used to investigate how molecules of this compound interact with each other in solution. This would involve analyzing the formation of hydrogen bonds, particularly between the carboxylic acid groups, which could lead to the formation of dimers or larger aggregates. The phosphoryl group could also participate in intermolecular interactions.

Table 5: Illustrative Analysis of Intermolecular Interactions for this compound

| Interaction Type | Average Distance (Å) | Average Lifetime (ps) |

| Carboxylic Acid Dimer (O-H···O=C) | Data not available | Data not available |

| Phosphoryl Group Interaction (P=O···H-O) | Data not available | Data not available |

Scientific Data Unavailable for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific experimental or computational research findings could be located for the chemical compound This compound . As a result, the generation of a detailed scientific article adhering to the provided outline is not possible at this time.

The investigation included targeted searches for computational and theoretical studies on this specific molecule, covering aspects such as:

Solvent Effects on Molecular Structure and Dynamics: No molecular dynamics simulations or theoretical studies on the influence of solvents on the conformational properties of this compound have been published.

Spectroscopic Parameter Prediction and Validation: There is a lack of published data on the predicted or experimental Nuclear Magnetic Resonance (NMR), Fourier-transform infrared (FTIR), Raman, and UV-Vis spectra for this compound. While general methodologies for predicting such spectra for organophosphorus compounds and benzoic acid derivatives are well-established, their application to this compound has not been documented. tandfonline.comtandfonline.combeilstein-journals.orgias.ac.in

In Silico Modeling for Ligand-Receptor Interactions: No studies predicting the binding affinity of this compound in the context of general chemical interactions were found. Research in this area tends to focus on compounds with known biological activity, and it appears this specific molecule has not been a subject of such investigations.

General computational methods for organophosphorus compounds are available and provide a framework for how such a study could be conducted. tandfonline.comtandfonline.comnih.govacs.orgacs.org For instance, Density Functional Theory (DFT) is a common method for calculating NMR chemical shifts, including the characteristic ³¹P signal of the dimethylphosphoryl group, as well as for predicting vibrational frequencies (FTIR and Raman) and simulating UV-Vis absorption spectra. beilstein-journals.orgias.ac.innih.govmdpi.comrsc.orgresearchgate.netrsc.org Similarly, molecular dynamics simulations could be employed to understand solvent effects, and various in silico docking and scoring methods are used to predict binding affinities. chemrxiv.orgnih.gov

However, without specific research dedicated to This compound , any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and detailed findings based on diverse sources.

In Silico Modeling for Ligand-Receptor Interactions (Non-Clinical Focus)

Molecular Docking Studies with Model Systems

Based on a comprehensive review of available scientific literature, no specific molecular docking studies have been reported for this compound with model protein systems. While computational and molecular modeling techniques are widely applied to various benzoic acid derivatives to explore their potential interactions with biological targets, research focusing explicitly on the docking of this compound is not present in the surveyed literature.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. This technique is commonly used in drug design and discovery to screen for potential therapeutic agents by simulating their interaction with a protein target.

Although studies on related benzoic acid derivatives exist, providing insights into their binding modes and interactions with various proteins, the specific contribution and influence of the dimethylphosphoryl group at the 4-position of the benzoic acid ring on molecular recognition and binding affinity have not been computationally explored and documented in the form of molecular docking studies. Therefore, detailed research findings, including data tables on binding energies and key interactions with specific model systems for this compound, are not available.

Advanced Spectroscopic and Structural Elucidation Methods for 4 Dimethylphosphoryl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ³¹P, NMR provides a detailed map of the molecular framework.

¹H, ¹³C, and ³¹P NMR for Structural Confirmation

One-dimensional NMR spectroscopy confirms the presence of key structural motifs within 4-(Dimethylphosphoryl)benzoic acid.

¹H NMR: The proton NMR spectrum displays characteristic signals for the aromatic protons of the benzene (B151609) ring and the methyl protons attached to the phosphorus atom. The aromatic protons typically appear as complex multiplets in the downfield region (δ 7-9 ppm) due to coupling with each other and with the phosphorus atom. The six protons of the two methyl groups attached to the phosphorus atom would exhibit a doublet, a result of coupling to the ³¹P nucleus. The acidic proton of the carboxylic acid group is also observable, often as a broad singlet at a very downfield chemical shift (δ > 10 ppm).

¹³C NMR: The carbon NMR spectrum provides evidence for all carbon environments in the molecule. docbrown.info The spectrum would show distinct signals for the carboxyl carbon, the four unique aromatic carbons, and the methyl carbons. docbrown.info The carbon atoms of the benzene ring are split into doublets due to coupling with the ³¹P nucleus. The carbonyl carbon of the carboxylic acid is typically found at the most downfield position (δ ~167-172 ppm). docbrown.inforesearchgate.net The aromatic carbons appear in the δ 125-145 ppm range, with their exact shifts influenced by the electron-withdrawing nature of both the carboxyl and dimethylphosphoryl groups. The methyl carbons attached to phosphorus would appear in the upfield region of the spectrum.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is a crucial technique for characterization. huji.ac.il Phosphorus-31 is a 100% abundant, spin-1/2 nucleus, making it highly suitable for NMR analysis. huji.ac.iloxinst.com For this compound, the spectrum would show a single resonance, confirming the presence of a single phosphorus environment. This signal is typically a septet in a proton-coupled spectrum due to coupling with the six equivalent protons of the two methyl groups. In a proton-decoupled spectrum, this collapses into a sharp singlet. The chemical shift is characteristic of a pentavalent phosphine (B1218219) oxide. huji.ac.il

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | >10 | broad singlet | -COOH |

| 7.5 - 8.5 | multiplet | Aromatic CH | |

| 1.8 - 2.5 | doublet | P-(CH₃)₂ | |

| ¹³C | 167 - 172 | singlet/doublet | -COOH |

| 125 - 145 | doublets | Aromatic C | |

| 15 - 25 | doublet | P-(CH₃)₂ |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

While 1D NMR confirms the presence of functional groups, 2D NMR techniques establish the connectivity between them, piecing the structural puzzle together. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the ring. It would not show correlations to the isolated methyl groups or the carboxylic acid proton unless there is through-space interaction.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). sdsu.edulibretexts.org It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton doublet to the methyl carbon signal. This is invaluable for unambiguous assignment of the carbon spectrum. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the most detailed connectivity information by showing correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). libretexts.orgresearchgate.net Key expected correlations for this compound would include:

Correlations from the methyl protons to the phosphorus-bearing aromatic carbon (C4).

Correlations from the aromatic protons (H2/H6) to the carboxyl carbon (C7) and the phosphorus-bearing carbon (C4).

Correlations from the aromatic protons (H3/H5) to the ipso-carbon (C1) and other neighboring aromatic carbons. These long-range correlations allow for the complete and unambiguous assembly of the molecular structure. youtube.com

Solid-State NMR for Polymorphic Studies

The properties of a chemical compound in the solid state can be heavily influenced by its crystalline form, or polymorph. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for studying polymorphism. While solution NMR averages out anisotropic interactions due to rapid molecular tumbling, ssNMR measures these interactions, which are highly sensitive to the local electronic environment and molecular packing in a crystal lattice. nih.gov

For this compound, different polymorphs would likely exhibit distinct hydrogen bonding patterns, particularly involving the carboxylic acid groups, and varied packing arrangements of the phenyl rings. These differences would manifest as changes in the ¹³C and ³¹P chemical shifts in the solid-state NMR spectra. nih.gov By using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), high-resolution spectra can be obtained from solid samples, allowing for the identification and characterization of different polymorphic forms or the study of the compound's interaction with surfaces. nih.govrsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, providing a molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is highly effective for identifying the key functional groups within this compound. The absorption of infrared radiation excites molecules into higher vibrational states, and the frequencies of absorption are characteristic of specific bonds.

Key expected absorption bands include:

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. mdpi.com

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. mdpi.com

C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ is a definitive indicator of the carbonyl group in the carboxylic acid. mdpi.comresearchgate.net

P=O Stretch: The phosphoryl group gives rise to a very strong and characteristic absorption, typically found in the range of 1150-1250 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C-C Stretch: Aromatic ring C-C stretching vibrations occur as a series of bands in the 1450-1600 cm⁻¹ region. mdpi.com

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy is a complementary technique to FTIR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for observing:

Symmetric Ring Breathing Mode: The symmetric stretching of the para-substituted benzene ring, often weak or absent in the FTIR spectrum, typically gives a strong band in the Raman spectrum.

Symmetric P-(CH₃)₂ Stretch: The symmetric stretching vibration of the dimethylphosphoryl group would be Raman active.

Symmetric SO₃ Stretches: In related sulfonic acid compounds, symmetric SO₃ stretches are analyzed using Raman spectroscopy to understand molecular interactions. nih.gov

By comparing the FTIR and Raman spectra, a more complete vibrational analysis can be achieved, leveraging the complementary nature of their selection rules to identify both polar and non-polar vibrations within the molecule.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | FTIR | 2500 - 3300 | Strong, Broad |

| Aromatic C-H stretch | FTIR/Raman | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | FTIR/Raman | 2850 - 3000 | Medium |

| C=O stretch | FTIR | 1680 - 1710 | Strong |

| Aromatic C=C stretch | FTIR/Raman | 1450 - 1600 | Medium-Strong |

| P=O stretch | FTIR | 1150 - 1250 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. This technique provides critical information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental formula of a compound by measuring its mass with very high accuracy (typically to four or five decimal places). For this compound (Chemical Formula: C₉H₁₁O₄P), the theoretical monoisotopic mass can be calculated with high precision.

HRMS analysis distinguishes the target compound from other molecules that might have the same nominal mass but different elemental compositions. An experimentally measured exact mass that matches the theoretical value within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the assigned chemical formula.

Table 1: Theoretical Monoisotopic Mass Calculation for this compound (C₉H₁₁O₄P)

| Element | Count | Isotope | Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | 9 | ¹²C | 12.000000 | 108.000000 |

| Hydrogen | 11 | ¹H | 1.007825 | 11.086075 |

| Oxygen | 4 | ¹⁶O | 15.994915 | 63.979660 |

| Phosphorus | 1 | ³¹P | 30.973762 | 30.973762 |

| Total | | | Theoretical Exact Mass | 214.039487 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), which involves multiple stages of mass analysis, is used to probe the structure of a molecule. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion [M+H]⁺ or [M-H]⁻) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that helps to piece together the molecule's structure.

For this compound, fragmentation is expected to occur at the molecule's most labile bonds. Common fragmentation pathways for related benzoic acid derivatives often involve the loss of small neutral molecules. docbrown.infosci-hub.se Key predicted fragmentation patterns include:

Loss of a methyl group (-CH₃): Cleavage of a P-C bond can lead to the loss of a methyl radical.

Loss of carbon dioxide (-CO₂): A characteristic fragmentation of deprotonated benzoic acids is the loss of CO₂ from the carboxyl group. sci-hub.se

Cleavage of the P-C (aryl) bond: Scission of the bond connecting the dimethylphosphoryl group to the benzene ring.

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment | Proposed Structure of Fragment |

|---|---|---|

| 213.03 [M-H]⁻ | Loss of CO₂ | [C₈H₁₁O₂P]⁻ |

| 215.05 [M+H]⁺ | Loss of H₂O | [C₉H₉O₃P]⁺ |

| 215.05 [M+H]⁺ | Loss of CH₃ | [C₈H₈O₄P]⁺ |

Studying these fragmentation pathways allows for the confirmation of the connectivity between the carboxylic acid, the benzene ring, and the dimethylphosphoryl functional groups.

Electrospray Ionization (ESI) and other Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, allowing them to be ionized directly from a solution with minimal fragmentation. nih.gov Depending on the analysis conditions, ESI can produce either positively or negatively charged ions.

Negative Ion Mode ([M-H]⁻): The acidic proton of the carboxylic acid group is readily lost, making negative ion mode a highly sensitive method for detection. This is a common mode for analyzing benzoic acids. sci-hub.senih.gov

Positive Ion Mode ([M+H]⁺): The phosphoryl oxygen can be protonated to form the [M+H]⁺ ion, allowing for analysis in positive mode.

Other ionization techniques could also be applicable. Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization method that could be used, particularly if the compound is analyzed from a solid sample. nih.gov

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would yield its precise molecular structure. While specific data for the dimethyl derivative is not available, a study on the closely related compound 4-(Diphenylphosphinoyl)benzoic acid (C₁₉H₁₅O₃P) provides significant insight into the expected structural features. nih.gov

In the crystal structure of 4-(Diphenylphosphinoyl)benzoic acid, molecules are linked by strong O—H⋯O hydrogen bonds between the carboxylic acid group of one molecule and the phosphoryl oxygen atom of a neighboring molecule. nih.gov This interaction forms centrosymmetric dimers, a very common and stable motif for carboxylic acids. researchgate.netnih.gov It is highly probable that this compound would exhibit a similar hydrogen-bonding pattern, forming dimers in the solid state. The key structural parameters from the diphenyl analogue give an excellent approximation of what to expect for the dimethyl compound.

Table 3: Crystallographic Data for the Analogue Compound 4-(Diphenylphosphinoyl)benzoic acid nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₁₅O₃P |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.018 (3) |

| b (Å) | 10.0921 (18) |

| c (Å) | 18.028 (4) |

| β (°) | 91.467 (4) |

| Volume (ų) | 3277.1 (11) |

| Z (molecules/unit cell) | 8 |

| Hydrogen Bond (D⋯A) | O—H⋯O |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Each polymorph has a unique crystal lattice and will therefore produce a distinct PXRD pattern, which serves as a fingerprint for that specific form.

While no specific PXRD patterns for this compound are publicly available, this technique would be the primary method to screen for and identify potential polymorphism. The existence of different polymorphs can have significant implications for the physical properties of the material, such as solubility and stability. A typical PXRD analysis would present a diffractogram plotting intensity versus the diffraction angle (2θ), with a corresponding table of characteristic peaks.

Analysis of Intermolecular Hydrogen Bonding and Other Interactions

In the crystalline state, derivatives of benzoic acid commonly form centrosymmetric dimers, where two molecules are linked by a pair of hydrogen bonds between their carboxyl groups. researchgate.net Specifically for compounds with a phosphinoyl group, such as the related 4-(diphenylphosphinoyl)benzoic acid, O–H···O hydrogen bonds are observed between the carboxylic acid's hydroxyl group and the phosphinoyl oxygen atom. nih.gov This interaction leads to the formation of chains running along a crystallographic axis. nih.gov It is anticipated that this compound would exhibit similar hydrogen bonding patterns, forming dimers or extended chains through the interaction of the carboxylic acid proton and the phosphoryl oxygen.

Beyond the primary hydrogen bonds, other weaker interactions contribute to the stability of the crystal lattice. These can include C–H···O interactions and, depending on the aromatic substitution, π-π stacking interactions between the benzene rings. The strength of these interactions can be influenced by the presence and nature of substituents on the phenyl ring. For instance, electron-releasing groups can enhance the stability of hydrogen bonds. scispace.com

The study of these intermolecular forces is critical for understanding the material's physical properties. The nature and extent of hydrogen bonding can significantly impact melting point, solubility, and crystal morphology. For example, extensive intermolecular hydrogen bonding generally leads to higher melting points. chemistryguru.com.sg

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within its chromophores. The main chromophore is the benzoic acid moiety. rsc.org The benzene ring and the carboxyl group constitute a conjugated system. The electronic spectrum of benzoic acid and its derivatives typically displays characteristic absorption bands corresponding to π → π* and n → π* transitions. youtube.com

The π → π* transitions, which are generally of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the carbonyl group. The n → π* transitions, which are typically of lower intensity, involve the promotion of a non-bonding electron (from the oxygen atoms of the carboxyl and phosphoryl groups) to a π* antibonding orbital. youtube.com

The presence of the dimethylphosphoryl group, -P(O)(CH₃)₂, as a substituent on the benzene ring can influence the position and intensity of these absorption bands. While the phosphoryl group itself is not a strong chromophore in the typical UV-Vis range, its electron-withdrawing or -donating nature can modulate the energy levels of the molecular orbitals of the benzoic acid system, leading to shifts in the absorption maxima (λmax). Theoretical studies on related compounds, such as p-N,N-(dimethylamino)benzoic acid, have utilized Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to analyze the electronic and photophysical properties, including the frontier molecular orbitals (HOMO and LUMO) which are central to the electronic transitions. researchgate.net

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound. slideshare.net These solvent effects arise from differential solvation of the ground and excited states of the molecule. Changes in solvent polarity can lead to shifts in the absorption maxima, known as solvatochromism. researchgate.net

Generally, for π → π* transitions, an increase in solvent polarity leads to a bathochromic (red) shift, a shift to longer wavelengths. Conversely, for n → π* transitions, increasing solvent polarity typically results in a hypsochromic (blue) shift, a shift to shorter wavelengths. youtube.com This is because polar solvents can form hydrogen bonds with the non-bonding electrons, lowering the energy of the n orbital and thus increasing the energy gap for the n → π* transition. youtube.com

For this compound, the presence of the polar carboxylic acid and phosphoryl groups suggests that its UV-Vis spectrum will be sensitive to the solvent environment. In polar, protic solvents like ethanol (B145695) or water, hydrogen bonding interactions between the solvent and the solute are expected to be significant. slideshare.net Studies on benzoic acid itself in aqueous solutions at different pH values have shown that the speciation of the carboxylic acid (protonated vs. deprotonated) dramatically affects the UV-Vis spectrum. rsc.orgrsc.org The deprotonated benzoate (B1203000) form exhibits different absorption characteristics compared to the neutral acid. rsc.org The absorbance of benzoic acid solutions has been observed to change with increasing solvent polarity. dergipark.org.tr

The table below illustrates the typical shifts in absorption maxima observed for different electronic transitions in response to changes in solvent polarity.

| Electronic Transition | Change in Solvent Polarity | Observed Shift |

| π → π | Increase | Bathochromic (Red Shift) |

| n → π | Increase | Hypsochromic (Blue Shift) |

Research on Derivatives and Analogs of 4 Dimethylphosphoryl Benzoic Acid

Structure-Reactivity Relationship Studies of Substituted Phosphorylbenzoic Acids

The relationship between the structure of substituted phosphorylbenzoic acids and their reactivity is a key area of investigation. The electronic nature of substituents on the benzene (B151609) ring significantly impacts the acidity of the carboxylic acid and the reactivity of the entire molecule.

The dimethylphosphoryl group at the para-position of the benzoic acid is a strong electron-withdrawing group. This property arises from the combination of the inductive effect of the electronegative oxygen and phosphorus atoms and the resonance effect of the P=O double bond. This electron-withdrawing nature increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. The pKa of benzoic acid is 4.2, while the presence of an electron-withdrawing group is expected to lower this value, making it a stronger acid. libretexts.org

Table 1: Predicted Effects of Substituents on the Acidity of 4-(Dimethylphosphoryl)benzoic Acid Derivatives

| Substituent Position | Type of Substituent | Predicted Effect on Acidity (pKa) |

| Ortho to -COOH | Electron-donating (e.g., -OCH₃) | Decrease acidity (higher pKa) |

| Meta to -COOH | Electron-donating (e.g., -OCH₃) | Slight decrease in acidity (higher pKa) |

| Ortho to -COOH | Electron-withdrawing (e.g., -NO₂) | Increase acidity (lower pKa) |

| Meta to -COOH | Electron-withdrawing (e.g., -NO₂) | Increase acidity (lower pKa) |

This table is based on established principles of physical organic chemistry and is intended to be predictive in the absence of specific experimental data for these exact compounds.

Synthesis and Characterization of Esters and Amides of this compound

The synthesis of esters and amides of this compound can be achieved through standard organic chemistry transformations. These derivatives are of interest for modifying the solubility, stability, and biological interaction of the parent compound.

Ester Synthesis: Esterification of this compound can be carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. A more common and efficient method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an alcohol. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

A closely related compound, 4-(diethoxy-phosphoryl)-benzoic acid ethyl ester, has been synthesized, demonstrating the feasibility of such transformations. chemicalbook.com The synthesis of the methyl ester of 4-nonylbenzoic acid, for example, involves the initial formation of the ester followed by other modifications, highlighting a common synthetic strategy. orgsyn.org

Amide Synthesis: Amide formation generally proceeds by activating the carboxylic acid. One-pot condensation of carboxylic acids and amines can be mediated by reagents such as titanium tetrachloride (TiCl₄). nih.gov The reaction of benzoic acid with an amine in the presence of TiCl₄ in pyridine (B92270) has been shown to produce the corresponding amide in high yield. nih.gov Another approach involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide. google.com These methods are broadly applicable and can be used for the synthesis of amides from this compound and various primary or secondary amines.

Table 2: General Methods for the Synthesis of Esters and Amides of this compound

| Derivative | Reagents | General Conditions |

| Esters | Thionyl chloride (SOCl₂) or Oxalyl chloride, followed by alcohol (R-OH) | Formation of acyl chloride, then reaction with alcohol, often with a base like pyridine. |

| Amides | Titanium tetrachloride (TiCl₄), Amine (R-NH₂) | One-pot reaction in a solvent like pyridine at elevated temperatures. nih.gov |

| Amides | N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide, Amine (R-NH₂) | Coupling reaction in an appropriate organic solvent. google.com |

Characterization of these synthesized esters and amides would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm the structure, Infrared (IR) spectroscopy to identify the ester or amide carbonyl group, and Mass Spectrometry (MS) to determine the molecular weight.

Investigations into Benzoic Acid Derivatives with Different Phosphoryl Moieties

Varying the substituents on the phosphorus atom of the phosphoryl group can significantly alter the steric and electronic properties of the resulting benzoic acid derivative. An example of such a derivative is 4-(diphenylphosphinoyl)benzoic acid.

In 4-(diphenylphosphinoyl)benzoic acid, the methyl groups of the dimethylphosphoryl moiety are replaced by two phenyl rings. This substitution increases the steric bulk at the phosphorus center. The synthesis of 4-(diphenylphosphinoyl)benzoic acid has been reported via the oxidation of 4-(diphenylphosphino)benzoic acid using hydrogen peroxide. nih.gov

The presence of the phenyl groups on the phosphorus atom also influences the electronic properties, though the primary electron-withdrawing nature of the phosphinoyl group is retained. In the solid state, molecules of 4-(diphenylphosphinoyl)benzoic acid are connected by hydrogen bonds between the carboxylic acid group and the phosphinoyl oxygen atom. nih.gov

Table 3: Comparison of this compound and 4-(Diphenylphosphinoyl)benzoic Acid

| Property | This compound | 4-(Diphenylphosphinoyl)benzoic Acid |

| Phosphorus Substituents | Two methyl groups | Two phenyl groups |

| Steric Hindrance at P | Lower | Higher |

| Synthesis of Phosphoryl Group | Typically via Arbuzov reaction or similar | Oxidation of corresponding phosphine (B1218219) nih.gov |

| Potential for π-stacking | Low | High (due to phenyl rings) |

Comparative Studies with Other Aromatic Carboxylic Acids

The properties of this compound can be better understood when compared with other para-substituted benzoic acids. Aromatic carboxylic acids are a well-studied class of compounds, and the electronic effects of various substituents are well-documented. nih.gov

The dimethylphosphoryl group is a polar, electron-withdrawing group. Its effect on the benzoic acid ring can be compared to other common electron-withdrawing groups such as the nitro (-NO₂) group and the cyano (-CN) group, and electron-donating groups like the amino (-NH₂) group.

Compared to 4-Nitrobenzoic Acid: Both the dimethylphosphoryl and nitro groups are strongly deactivating and meta-directing in electrophilic aromatic substitution reactions. They both increase the acidity of the carboxylic acid compared to benzoic acid.

Compared to 4-Cyanobenzoic Acid: The cyano group is another strong electron-withdrawing group. The pKa of p-cyanobenzoic acid is 3.55, indicating a significant increase in acidity over benzoic acid (pKa = 4.2). libretexts.org It is expected that this compound would have a pKa in a similar range.

Compared to 4-Aminobenzoic Acid: The amino group is a strong electron-donating group, which decreases the acidity of the carboxylic acid. 4-(Dimethylamino)benzoic acid, for example, is a weaker acid than benzoic acid. drugbank.com This highlights the opposing electronic effect of the dimethylphosphoryl group.

These comparisons are essential for predicting the chemical behavior of this compound in various chemical environments and for designing new molecules with specific electronic characteristics.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways with Improved Sustainability

The synthesis of organophosphorus compounds, including phosphine (B1218219) oxides like 4-(Dimethylphosphoryl)benzoic acid, is traditionally associated with methods that can be resource-intensive and may generate significant waste. The future of synthesizing this compound lies in the adoption of green chemistry principles to enhance sustainability.

Current research in the broader field of organophosphorus chemistry is exploring several sustainable synthetic strategies that could be adapted for this compound. These include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption. For related phosphine oxides, microwave-assisted Hirao reactions have been shown to be effective. Current time information in Bangalore, IN.

Solvent-Free Reactions: Conducting reactions in the absence of solvents minimizes waste and can lead to cleaner reaction profiles. Mechanochemical methods, such as ball-milling, are proving to be highly efficient for the deoxygenation of phosphine oxides and could be explored for their synthesis. mdpi.com

Use of Greener Catalysts: The reliance on palladium catalysts is common in C-P bond formation. mdpi.com Future pathways could explore the use of more abundant and less toxic metal catalysts, such as nickel, or even metal-free approaches. Current time information in Bangalore, IN.purdue.edu

Atom-Economic Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Photocatalyzed radical difunctionalization of acetylene (B1199291) is one such method that offers 100% atom economy for the synthesis of some phosphine oxides. ibm.com

The development of such sustainable pathways for this compound would not only be environmentally beneficial but could also lead to more cost-effective and efficient production methods.

Exploration of Advanced Catalytic Applications

The dual functionality of this compound, with its Lewis basic phosphoryl group and Brønsted acidic carboxylic acid group, suggests its potential as a versatile ligand or catalyst in organic synthesis. While specific catalytic applications of this compound are yet to be extensively reported, the broader class of phosphine oxides is known to participate in various catalytic processes. acs.org

Future research could investigate the utility of this compound in:

Lewis Base Catalysis: The phosphoryl oxygen can act as a Lewis base to activate substrates. Phosphine oxides have been used as catalysts in reactions like the Wittig and Mitsunobu reactions, and as a pre-catalyst in Staudinger ligations. mdpi.com

Frustrated Lewis Pairs (FLPs): The combination of the Lewis basic phosphoryl group and the acidic proton of the carboxylic acid, or in conjunction with a separate Lewis acid, could form a frustrated Lewis pair. FLPs are known to activate a range of small molecules and could be employed in novel catalytic transformations. acs.org

Ligands for Transition Metal Catalysis: The phosphine oxide moiety can coordinate to metal centers, and the carboxylic acid group can be used to tune the electronic properties of the resulting complex or to anchor the catalyst to a support. nih.gov Such ligands are crucial in cross-coupling reactions and other transition metal-catalyzed processes. researchgate.net

The table below outlines potential catalytic reactions where this compound or its derivatives could be explored.

| Catalytic Reaction | Potential Role of this compound |

| Wittig Reaction | As a recyclable catalyst or catalyst precursor. mdpi.com |

| Mitsunobu Reaction | As a component of a catalytic system to avoid stoichiometric phosphine oxide waste. acs.orgmdpi.com |

| Staudinger Ligation | As a pre-catalyst in amide bond formation. mdpi.com |

| Michael Addition | As a nucleophilic phosphine catalyst precursor. acs.org |

| Heck Reaction | As a ligand for palladium nanoparticle catalysts. mdpi.com |

Deepening Mechanistic Understanding through Advanced Spectroscopic Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and applications. Advanced spectroscopic techniques, in combination with computational studies, will be instrumental in elucidating the intricate details of its reactivity.

Key areas of investigation include:

Spectroscopic Probes: The 31P NMR chemical shift and the P=O stretching frequency in IR spectroscopy are highly sensitive to the electronic environment of the phosphorus atom. These can be used as probes to study non-covalent interactions, such as hydrogen and halogen bonding, which are critical in catalysis and molecular recognition. rsc.orgnih.govmdpi.com

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the stability of intermediates and transition states, and rationalize experimental observations. rsc.orgiaea.orguq.edu.au This approach can provide insights into the electronic structure and reactivity of the molecule that are not directly accessible through experimental methods alone. iaea.org

The following table summarizes the application of various spectroscopic techniques in the study of phosphine oxides.

| Spectroscopic Technique | Information Gained |

| 31P NMR | Electronic environment of the phosphorus atom, complex formation, reaction progress. rsc.orgnih.govrsc.org |

| 1H and 13C NMR | Structural characterization of the organic framework. mdpi.com |

| FTIR Spectroscopy | P=O bond stretching frequency, hydrogen bonding interactions. rsc.orgmdpi.com |

| Mass Spectrometry | Molecular weight determination and fragmentation patterns for structural elucidation. mdpi.com |

| X-ray Crystallography | Precise three-dimensional molecular structure. mdpi.com |

Application of Machine Learning and AI in Compound Design and Prediction of Reactivity

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and optimization of new molecules and reactions. For this compound, these computational tools offer exciting prospects.

Future research could leverage AI and ML in the following ways:

Predicting Physicochemical Properties: ML models can be trained on large datasets of organophosphorus compounds to predict properties such as solubility, stability, and permeability for novel derivatives of this compound. nih.gov This can help in prioritizing synthetic targets with desired characteristics.

Designing Novel Ligands and Catalysts: Generative models, such as Recurrent Neural Networks (RNNs), can be used to design new organophosphorus ligands with optimized properties for specific catalytic applications. researchgate.netpubpub.orgarxiv.org Platforms like "kraken" are being developed to systematically explore the property space of organophosphorus ligands. ibm.comnih.govacs.orgresearchgate.net

Predicting Reaction Outcomes and Optimizing Conditions: AI algorithms can be trained to predict the outcome of chemical reactions, including the reactivity of this compound in various transformations. This can significantly reduce the experimental effort required for reaction optimization.

Interpreting Complex Spectroscopic Data: Unsupervised machine learning techniques, such as cluster analysis, can be used to analyze complex spectral data from X-ray absorption and emission spectroscopy to identify correlations between spectral features and chemical properties. acs.org

The integration of AI and ML into the research workflow for this compound will undoubtedly accelerate the pace of discovery and innovation.

常见问题

Q. What are the optimal synthetic routes for 4-(Dimethylphosphoryl)benzoic acid, and how can purity be ensured?

The synthesis typically involves phosphorylation of benzoic acid derivatives. A common method reacts dimethylphosphine with a benzoic acid precursor under catalytic conditions (e.g., Pd catalysts in toluene at elevated temperatures). Post-synthetic purification via recrystallization or column chromatography is critical to achieve >95% purity. Reaction monitoring using TLC and NMR ensures intermediate stability .

Q. How can crystallographic data for this compound be obtained and validated?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using area-detector diffractometers (e.g., Bruker SMART APEXII). Software like SHELXL refines structures, with validation metrics including R-factor (<0.05) and data-to-parameter ratios (>15:1). Hydrogen bonding networks should be cross-checked with Fourier maps .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : Identifies phosphoryl (P=O, ~1250 cm⁻¹) and carboxylic acid (O-H, ~2500-3300 cm⁻¹) groups.

- NMR : ¹H NMR shows aromatic protons (δ 7.5-8.5 ppm) and dimethylphosphoryl splits (²JPH coupling). ³¹P NMR confirms phosphorylation (δ ~20-30 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 228.05) .

Advanced Research Questions

Q. How can computational methods like DFT and Hirshfeld analysis elucidate electronic and packing properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O-H⋯O hydrogen bonds, C-H⋯π contacts) from SCXRD data. Software like CrystalExplorer visualizes these interactions, aiding in understanding crystal packing stability .

Q. What strategies resolve contradictions in crystallographic data between synthetic batches?

Discrepancies in unit cell parameters or space groups may arise from polymorphism or solvent inclusion. Redundant data collection (multiple crystals) and refinement with independent software (e.g., SHELXL vs. SIR97) mitigate errors. Pair distribution function (PDF) analysis can detect amorphous impurities .

Q. How does the dimethylphosphoryl group influence bioactivity in enzyme inhibition studies?

The phosphoryl group enhances metal coordination (e.g., binding to Zn²+ in enzymes). Assays like fluorescence quenching or Michaelis-Menten kinetics quantify inhibition constants (Ki). Comparative studies with non-phosphorylated analogs (e.g., 4-hydroxybenzoic acid) isolate the phosphoryl moiety's contribution .

Q. What are the best practices for analyzing hydrogen-bonded dimers in crystal structures?

Centrosymmetric dimers linked via O-H⋯O bonds are common. Use Mercury software to measure bond distances (2.6–2.8 Å) and angles (>150°). Topology analysis (e.g., R₂²(20) graph-set motifs) classifies interaction patterns. Thermal ellipsoid plots assess dynamic disorder .

Q. How can solvent effects be optimized to improve crystal quality for SCXRD?

Screen solvents with varying polarities (e.g., DMF, ethanol) using vapor diffusion. Additives like acetic acid can template hydrogen-bonding networks. Dynamic light scattering (DLS) pre-screens crystallization conditions by monitoring nanoparticle formation .

Q. What role does the phosphonate group play in stabilizing transition states in organic reactions?

The phosphoryl oxygen acts as a Lewis base, stabilizing electrophilic intermediates. Kinetic studies (e.g., Arrhenius plots) and isotopic labeling (¹⁸O) track reaction pathways. Computational transition-state modeling (Gaussian 16) visualizes orbital interactions .

Q. How do structural modifications (e.g., substituent position) affect physicochemical properties?

Comparative studies of ortho-, meta-, and para-substituted analogs reveal steric and electronic effects. DSC/TGA measures thermal stability, while solubility assays in buffered solutions correlate logP values with bioavailability. SCXRD data for analogs (e.g., 4-(methylthio)benzoic acid) highlight packing differences .

Methodological Notes

- Data Validation : Cross-reference SCXRD results with Powder XRD to detect phase purity.

- Software Tools : SHELXL (refinement), ORTEP-3 (visualization), SIR97 (direct methods), and Gaussian (DFT) are industry standards .

- Safety : Handle phosphorylated compounds in fume hoods; consult SDS for storage (2–8°C) and disposal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |